molecular formula C14H19NO3S2 B2734280 1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2034351-30-7

1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2734280
CAS No.: 2034351-30-7
M. Wt: 313.43
InChI Key: ZVUUQDMSRZAQBY-UHFFFAOYSA-N
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Description

1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone is an organic compound with the molecular formula C14H19NO3S2 and a molecular weight of 313.43 g/mol. This compound features a piperidine ring substituted with a methylthio group and a sulfonyl group, attached to a phenyl ring which is further connected to an ethanone group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactionsThe final step involves the attachment of the phenyl ring to the ethanone group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, influencing various pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)acetophenone: Similar structure but lacks the piperidine and sulfonyl groups.

    N-arylsulfonyl-3-acetylindole: Contains a sulfonyl group and an acetyl group but has an indole ring instead of a piperidine ring.

Uniqueness

1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone is unique due to its combination of a piperidine ring, sulfonyl group, and methylthio group. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[4-(3-methylsulfanylpiperidin-1-yl)sulfonylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S2/c1-11(16)12-5-7-14(8-6-12)20(17,18)15-9-3-4-13(10-15)19-2/h5-8,13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUUQDMSRZAQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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